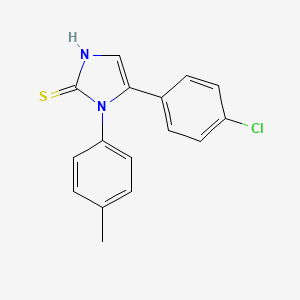

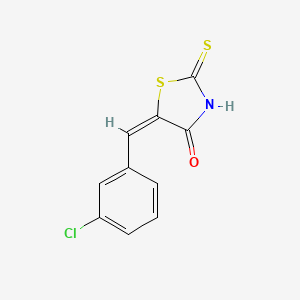

![molecular formula C12H18Cl3NO B2461809 Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride CAS No. 565460-76-6](/img/structure/B2461809.png)

Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Bis(2-chloroethyl)methylamine” is an alkylating agent that was formerly used as a war gas . It has a molecular weight of 156.054 . It’s used as an antineoplastic in Hodgkin’s disease and lymphomas . It’s also used as a starting material to synthesize piperazine derivatives .

Synthesis Analysis

The synthesis of “Bis(2-chloroethyl)methylamine” involves the reaction of thionyl chloride with diethanolamine .

Molecular Structure Analysis

The molecular formula of “Bis(2-chloroethyl)methylamine” is C5H11Cl2N . The structure is available as a 2D Mol file or as a computed 3D SD file .

Chemical Reactions Analysis

“Bis(2-chloroethyl)methylamine” is used as a starting material to synthesize piperazine derivatives .

Physical And Chemical Properties Analysis

“Bis(2-chloroethyl)methylamine” has a molecular weight of 156.054 .

Aplicaciones Científicas De Investigación

- Studies have investigated the effect of povidone iodine ointment in mitigating skin toxicity caused by sulfur and nitrogen mustards, including mechlorethamine .

Skin Toxicity Studies

Chemical Synthesis and Building Blocks

Legacy Brand Information

Mecanismo De Acción

Target of Action

Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride is a type of nitrogen mustard, which are cytotoxic organic compounds . The primary targets of this compound are DNA molecules within cells .

Mode of Action

The compound interacts with its targets by forming cyclic ammonium ions (aziridinium ions) through intramolecular displacement of the chloride by the amine nitrogen . This aziridinium group then alkylates DNA once it is attacked by the N-7 nucleophilic center on the guanine base . A second attack after the displacement of the second chlorine forms the second alkylation step that results in the formation of interstrand cross-links (ICLs) .

Biochemical Pathways

The formation of ICLs by the compound disrupts the normal biochemical pathways of DNA replication and transcription . This disruption prevents the cell from correctly copying or reading its DNA, leading to cell death .

Pharmacokinetics

It is known that nitrogen mustards, in general, are rapidly absorbed and widely distributed in the body . They are metabolized primarily in the liver and excreted in urine .

Result of Action

The result of the compound’s action is the death of cells due to the disruption of DNA replication and transcription . This makes it effective as a chemotherapeutic agent, as it can kill rapidly dividing cancer cells .

Action Environment

The action, efficacy, and stability of Bis(2-chloroethyl)[(3-methoxyphenyl)methyl]amine hydrochloride can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, could potentially interact with the compound and alter its effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Cl2NO.ClH/c1-16-12-4-2-3-11(9-12)10-15(7-5-13)8-6-14;/h2-4,9H,5-8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMDKLNNDWPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(CCCl)CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Chlorophenyl)-2-[(2-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)

![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-phenoxypropanamide](/img/structure/B2461740.png)

![(E)-3-(2-methoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2461741.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2461744.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)

![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)